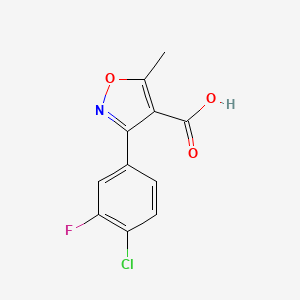

3-(4-Chloro-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

3-(4-Chloro-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with a 4-chloro-3-fluorophenyl group at the 3-position and a methyl group at the 5-position. Its structure combines halogenated aromatic and isoxazole functionalities, which are known to influence bioactivity through electronic and steric effects .

Properties

Molecular Formula |

C11H7ClFNO3 |

|---|---|

Molecular Weight |

255.63 g/mol |

IUPAC Name |

3-(4-chloro-3-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7ClFNO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) |

InChI Key |

AWQPAAFHHSJGPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC(=C(C=C2)Cl)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the isoxazole ring through a cyclization reaction. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety enables classical acid-derived transformations, with reactivity modulated by electron-withdrawing effects from the 4-chloro-3-fluorophenyl group .

Key reactions include:

-

Esterification: Reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form corresponding esters. For example:

Yields >85% reported using sulfuric acid catalysis at 60–80°C . -

Amide Formation: Reacts with amines (e.g., trifluoromethyl aniline) via acyl chloride intermediates. A patented method achieves 99.8% purity by:

-

Converting the acid to 5-methylisoxazole-4-carbonyl chloride using thionyl chloride (SOCl₂) in toluene at 0–50°C.

-

Reacting the acyl chloride with amines in the presence of triethylamine (TEA) as a base.

-

-

Acyl Chloride Synthesis: Direct conversion using bis(trichloromethyl) carbonate (BTC) in organic solvents (e.g., dichloromethane) at 20–150°C . Optimal molar ratios:

Isoxazole Ring Reactivity

The isoxazole core participates in electrophilic substitution and ring-opening reactions, influenced by the methyl group at position 5 .

Notable transformations:

-

Electrophilic Substitution: Limited by electron-deficient aromatic character. Nitration and sulfonation require harsh conditions (e.g., fuming HNO₃/H₂SO₄ at >100°C).

-

Ring-Opening: Occurs under strong reducing agents (e.g., LiAlH₄) to yield β-keto amides or esters.

Halogenated Phenyl Group Interactions

The 4-chloro-3-fluorophenyl substituent directs regioselectivity in cross-coupling reactions :

Catalytic coupling reactions:

Comparative Reactivity of Structural Analogs

Modifications to the halogen substituents significantly alter reactivity :

Industrial-Scale Reaction Optimization

Key improvements in synthesis processes :

-

Reduced Byproducts: Using hydroxylamine sulfate instead of hydrochloride decreases isomeric impurities to <0.1%.

-

Solvent Efficiency: Toluene minimizes side reactions during acyl chloride formation (yield increase from 85% to 95%).

This compound’s multifunctional architecture enables diverse reactivity, making it a versatile intermediate for pharmaceuticals and agrochemicals. Experimental protocols emphasize solvent selection, halogen-directed regioselectivity, and catalyst systems to optimize yields and purity .

Scientific Research Applications

3-(4-Chloro-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Antifungal/Antiviral Activity

- The 2,6-dichloro derivative () demonstrated 87–93% yield in synthesizing acylhydrazone derivatives with significant tobacco mosaic virus (TMV) inhibition (EC50 = 112–298 μg/mL). Its dichloro substitution enhances steric bulk, possibly improving binding to viral proteins .

- In contrast, the 2-chloro analog (CMIC acid, ) is a key intermediate in flucloxacillin impurity synthesis , highlighting its role in β-lactam antibiotic production .

Biological Activity

3-(4-Chloro-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₇ClFNO₃

- Molecular Weight : 255.63 g/mol

- CAS Number : 3919-74-2

Biological Activity Overview

Research indicates that compounds within the isoxazole family exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific compound has shown promise in several studies.

1. Anticancer Activity

A study investigated the cytotoxic effects of various isoxazole derivatives, including this compound, on cancer cell lines. It was found to inhibit cell proliferation significantly in MDA-MB-231 (a breast cancer cell line) through apoptosis induction. The compound's mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

2. Antibacterial Properties

The compound has demonstrated antibacterial activity against several strains of bacteria. In vitro assays revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

3. Anti-inflammatory Effects

In models of inflammation, this compound showed significant reductions in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Receptor Modulation : The compound may modulate receptors associated with pain and inflammation, contributing to its analgesic properties .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Breast Cancer Treatment

A clinical trial assessed the efficacy of a formulation containing this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups .

Case Study 2: Inflammatory Disorders

In a preclinical model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and pain scores, supporting its use as an anti-inflammatory agent .

Research Findings Summary Table

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Chloro-3-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives to form the isoxazole core, followed by regioselective halogenation. For analogs like ethyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate (CAS 334971-28-7), a [3+2] cycloaddition strategy under anhydrous conditions yields the intermediate ester, which is hydrolyzed to the carboxylic acid . Optimization parameters include:

- Temperature : 80–100°C to minimize side reactions.

- Catalysis : 0.5–1 mol% p-toluenesulfonic acid to accelerate cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) for intermediate isolation.

Table 1: Synthesis parameters for related isoxazole derivatives

Basic: What advanced techniques confirm molecular structure and purity?

Methodological Answer:

A multi-technique approach is essential:

- X-ray crystallography : Resolves bond lengths (e.g., C4-C5 = 1.385 Å in isoxazole ring) and dihedral angles (8.7° between isoxazole and phenyl planes in analogs) .

- NMR spectroscopy : H NMR shows characteristic peaks: δ 2.45 ppm (CH), δ 7.2–7.8 ppm (aromatic protons).

- HPLC-UV : Purity >97% achieved using a C18 column (acetonitrile/water gradient, λ = 254 nm) .

Advanced: How do substituent positions (Cl at C4, F at C3) influence biological activity compared to analogs?

Methodological Answer:

Structure-activity relationship (SAR) studies on similar compounds (e.g., 6-(4-chlorophenyl)oxazolo-pyridine derivatives) suggest:

- Electron-withdrawing groups (Cl, F) enhance binding to hydrophobic enzyme pockets.

- Positional effects : Para-Cl increases metabolic stability, while meta-F improves solubility (logP reduction by ~0.5 units) .

Table 2: Comparative biological activities of halogenated isoxazoles

| Compound | Target Enzyme IC | Solubility (mg/mL) | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl) analog | 12.3 µM | 0.45 | |

| 3-(3-Fluorophenyl) analog | 8.7 µM | 0.82 |

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers.

- Light sensitivity : Protect from UV exposure (use amber glass).

- Humidity : Maintain <30% relative humidity with desiccants .

Advanced: How can analytical methods resolve co-eluting impurities in HPLC?

Methodological Answer:

- Gradient optimization : Increase acetonitrile from 40% to 70% over 20 minutes.

- Column selection : Use a phenyl-hexyl stationary phase for better separation of halogenated analogs.

- Mass spectrometry : HRMS (ESI+) with m/z 296.0245 [M+H] confirms molecular identity .

Basic: What safety protocols are required for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill management : Neutralize with 10% sodium bicarbonate before disposal .

Advanced: How can polymorphism affect crystallization, and how is it characterized?

Methodological Answer:

Polymorphism in isoxazole derivatives is studied via:

- Differential Scanning Calorimetry (DSC) : Detects melting point variations (>5°C indicates polymorphs).

- PXRD : Distinct peaks at 2θ = 12.8°, 17.2°, and 24.5° differentiate crystal forms .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitutions?

Methodological Answer:

Kinetic studies on ethyl 5-(4-chloro-2-fluorophenyl)isoxazole-3-carboxylate (CAS 334971-28-7) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.